molecular formula C13H20N2O2 B15229769 Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate

Katalognummer: B15229769
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: NYJHPPAGCNEVSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a tert-butyl ester with a cyano-containing reagent in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as dichloromethane or tetrahydrofuran .

Analyse Chemischer Reaktionen

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes

Wirkmechanismus

The mechanism of action of Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The cyano group and the spirocyclic framework play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H20N2O2

Molekulargewicht

236.31 g/mol

IUPAC-Name

tert-butyl 3-cyano-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(13)8-14/h10H,4-7,9H2,1-3H3

InChI-Schlüssel

NYJHPPAGCNEVSD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.